molecular formula C5H12N2O2 B3050255 4-Hydroxypentanehydrazide CAS No. 24573-84-0

4-Hydroxypentanehydrazide

Cat. No.: B3050255
CAS No.: 24573-84-0
M. Wt: 132.16 g/mol
InChI Key: LQVHERLFWFKPNY-UHFFFAOYSA-N
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Description

4-Hydroxypentanehydrazide is an organic compound with the molecular formula C5H12N2O2. It contains a hydroxyl group and a hydrazide functional group, making it a versatile compound in various chemical reactions and applications. The structure of this compound includes a five-carbon chain with a hydroxyl group attached to the fourth carbon and a hydrazide group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypentanehydrazide can be synthesized through several methods. One common approach involves the reaction of a lactone with hydrazine hydrate. For example, the reaction of gamma-valerolactone with hydrazine hydrate in a polar solvent like methanol can yield this compound . The reaction typically requires mild heating and stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypentanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 4-oxopentanehydrazide.

    Reduction: Reduction of the hydrazide group can produce 4-hydroxypentylamine.

    Substitution: Substitution reactions can lead to various derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxypentanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypentanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of certain enzymes and proteins, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypentanehydrazide is unique due to its specific combination of a hydroxyl group and a hydrazide group on a five-carbon chain. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-hydroxypentanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-4(8)2-3-5(9)7-6/h4,8H,2-3,6H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVHERLFWFKPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296618
Record name 4-hydroxypentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24573-84-0
Record name NSC110496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxypentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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